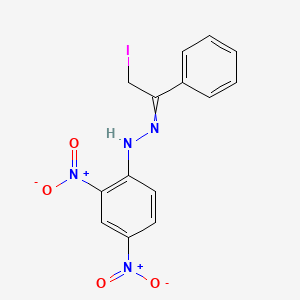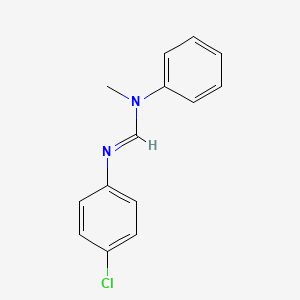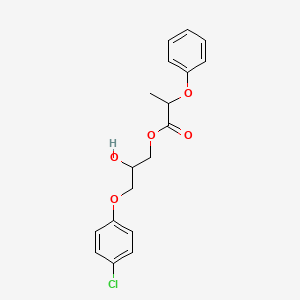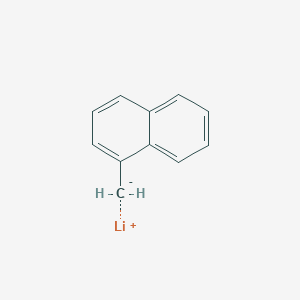
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride: is a synthetic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 5-chloro-2-pyridyloxy group attached to a heptyl chain, which is further connected to the thiazolidine ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Attachment of the Heptyl Chain: The heptyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Introduction of the 5-Chloro-2-Pyridyloxy Group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the nitrogen atom, converting it to its amine form.
Substitution: The 5-chloro group in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the 5-chloro-2-pyridyloxy group enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.
5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Thiazolidine, 3-(7-(5-chloro-2-pyridyloxy)heptyl)-, hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
41287-98-3 |
|---|---|
Fórmula molecular |
C15H24Cl2N2OS |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
3-[7-(5-chloropyridin-2-yl)oxyheptyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C15H23ClN2OS.ClH/c16-14-6-7-15(17-12-14)19-10-5-3-1-2-4-8-18-9-11-20-13-18;/h6-7,12H,1-5,8-11,13H2;1H |
Clave InChI |
PLILWSQASBSXGX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCCCOC2=NC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




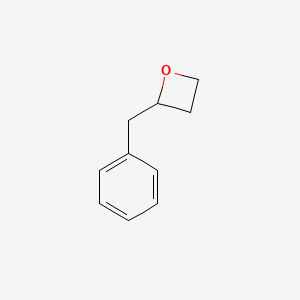

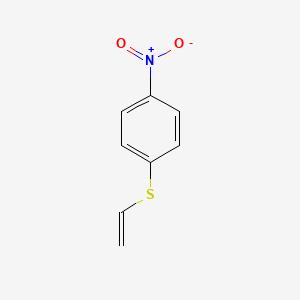
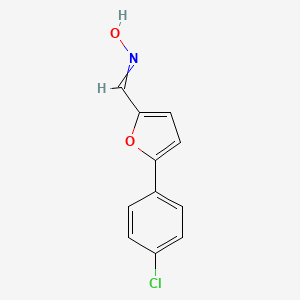
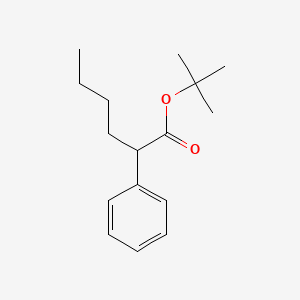
![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
